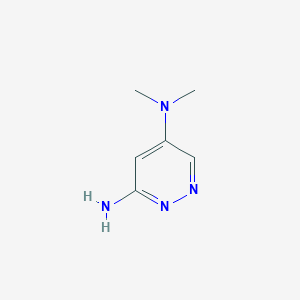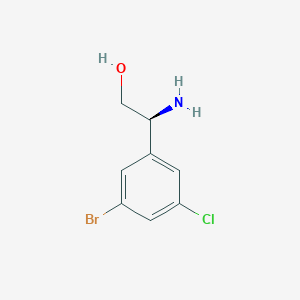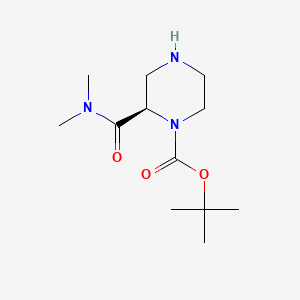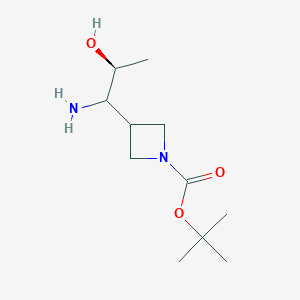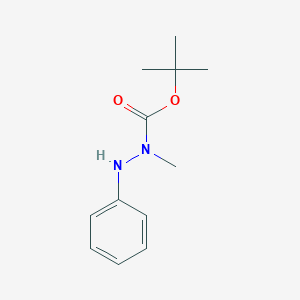
tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate: is an organic compound with the molecular formula C12H18N2O2. It is a derivative of hydrazine, characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to the hydrazine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of tert-butyl carbazate with methyl phenyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate
- 1-Boc-2-phenylhydrazine
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate is unique due to the presence of both a methyl and a phenyl group attached to the hydrazine moiety. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate lacks the methyl group, which can significantly alter its chemical behavior and applications .
Propriétés
Numéro CAS |
934391-34-1 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
tert-butyl N-anilino-N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)13-10-8-6-5-7-9-10/h5-9,13H,1-4H3 |
Clé InChI |
VPBMXPVNDGEZHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


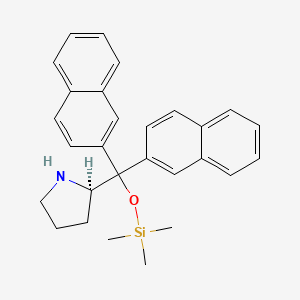

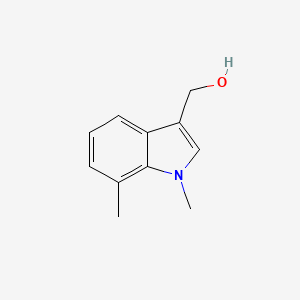
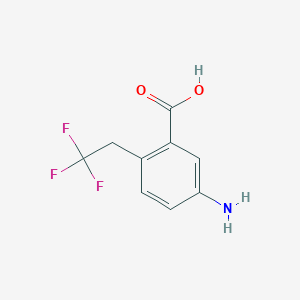

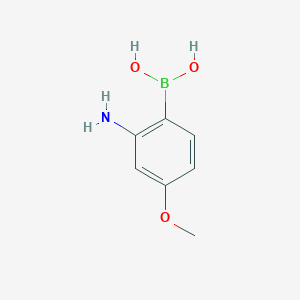
![4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12967878.png)


